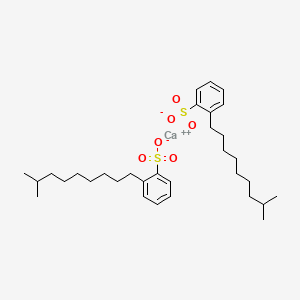

Calcium isodecylbenzenesulfonate

説明

Calcium isodecylbenzenesulfonate (CaIDBS) is a branched alkylbenzenesulfonate salt with the molecular formula C₃₆H₅₈CaO₆S₂ and a molecular weight of 691.05 g/mol . It is synthesized by neutralizing isodecylbenzenesulfonic acid (a branched C₁₀ alkyl chain) with calcium hydroxide, resulting in a lipophilic compound widely used as an emulsifier in pesticide formulations . Key properties include:

特性

CAS番号 |

67890-05-5 |

|---|---|

分子式 |

C32H50CaO6S2 |

分子量 |

634.9 g/mol |

IUPAC名 |

calcium;2-(8-methylnonyl)benzenesulfonate |

InChI |

InChI=1S/2C16H26O3S.Ca/c2*1-14(2)10-6-4-3-5-7-11-15-12-8-9-13-16(15)20(17,18)19;/h2*8-9,12-14H,3-7,10-11H2,1-2H3,(H,17,18,19);/q;;+2/p-2 |

InChIキー |

OOVMJAYMJZBIQO-UHFFFAOYSA-L |

正規SMILES |

CC(C)CCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CC(C)CCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of calcium isodecylbenzenesulfonate typically involves the neutralization of isodecylbenzenesulfonic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .

Industrial Production Methods

In industrial settings, the production of calcium isodecylbenzenesulfonate is scaled up by using large reactors where isodecylbenzenesulfonic acid is continuously fed and neutralized with calcium hydroxide. The reaction mixture is then subjected to filtration to remove any unreacted materials and impurities, followed by drying to obtain the final product .

化学反応の分析

Decomposition and Hydrolysis

Under alkaline conditions, sulfonate esters undergo hydrolysis. While calcium isodecylbenzenesulfonate is relatively stable, its hydrolysis follows a concerted mechanism in basic media:

The reaction rate depends on pH and temperature, with accelerated decomposition above 80°C .

Interaction with Acids

In acidic environments, calcium isodecylbenzenesulfonate releases calcium ions and regenerates the sulfonic acid:

This property is exploited in detergent formulations where controlled calcium release prevents scale formation .

Complexation with Carbon Dioxide

Overbasing processes involve reacting calcium isodecylbenzenesulfonate with CO₂ to form carbonate complexes:

This reaction increases the compound’s alkalinity reserve, making it effective as a corrosion inhibitor .

Thermal Degradation

At elevated temperatures (>200°C), calcium isodecylbenzenesulfonate decomposes via:

-

Sulfonate group oxidation to sulfates.

-

Hydrocarbon chain cracking , releasing volatile organic compounds.

Thermal Stability Data

| Temperature (°C) | Degradation Products |

|---|---|

| 150–200 | Minimal decomposition |

| 200–300 | Sulfates, CO₂ |

| >300 | Char, hydrocarbons |

Industrial applications require stabilizers like antioxidants to mitigate thermal breakdown .

Environmental Reactions

In aqueous ecosystems, calcium isodecylbenzenesulfonate undergoes photodegradation and microbial breakdown:

Biodegradation pathways involve enzymatic cleavage of the alkyl chain, yielding CO₂ and water .

科学的研究の応用

Industrial Applications

Calcium isodecylbenzenesulfonate is primarily used in the formulation of detergents and cleaning agents due to its effective surfactant properties. It helps to lower the surface tension of water, enhancing the wetting and emulsifying capabilities of cleaning products.

Table 1: Industrial Uses of Calcium Isodecylbenzenesulfonate

| Application Area | Description |

|---|---|

| Detergents | Acts as a primary surfactant in household cleaners. |

| Emulsifiers | Used in formulations requiring stable emulsions. |

| Dispersants | Effective in suspending solid particles in liquids. |

Agricultural Applications

In agriculture, calcium isodecylbenzenesulfonate serves as an adjuvant in pesticide formulations. Its surfactant properties improve the spread and adhesion of pesticides on plant surfaces, enhancing their effectiveness.

Case Study: Pesticide Efficacy Improvement

A study demonstrated that the addition of calcium isodecylbenzenesulfonate to a herbicide formulation improved the herbicide's uptake by 25%, leading to better weed control compared to formulations without the surfactant .

Pharmaceutical Applications

Calcium isodecylbenzenesulfonate has potential applications in pharmaceutical formulations, particularly as a solubilizing agent for poorly soluble drugs. Its ability to enhance solubility can improve bioavailability and therapeutic efficacy.

Table 2: Pharmaceutical Uses of Calcium Isodecylbenzenesulfonate

| Application Area | Description |

|---|---|

| Solubilization | Enhances solubility of hydrophobic drugs. |

| Drug Delivery Systems | Used in formulations for controlled drug release. |

Case Study: Enhanced Drug Delivery

Research indicated that incorporating calcium isodecylbenzenesulfonate into a formulation for a poorly soluble anti-inflammatory drug increased its solubility by over 50%, significantly improving its absorption in vivo .

Environmental Applications

The compound has also been investigated for its role in environmental applications, particularly in wastewater treatment. Its surfactant properties can aid in the removal of hydrophobic contaminants from water.

Case Study: Wastewater Treatment Efficiency

A pilot study evaluated the effectiveness of calcium isodecylbenzenesulfonate in treating industrial wastewater contaminated with oils and greases. Results showed a reduction in contaminant levels by up to 70% when used alongside conventional treatment methods .

作用機序

The mechanism of action of calcium isodecylbenzenesulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. This property is particularly useful in industrial applications where emulsification and dispersion are required .

類似化合物との比較

Calcium Dodecylbenzenesulfonate (Linear vs. Branched Isomers)

Calcium dodecylbenzenesulfonate (CaDBS) shares the same molecular formula (C₃₆H₅₈CaO₆S₂ ) but differs in alkyl chain structure:

Key Insight : Branched isomers like CaIDBS are preferred in formulations requiring lower viscosity and better solvent miscibility, while linear CaDBS offers superior biodegradability .

Isopropanolamine Dodecylbenzenesulfonate

Unlike calcium salts, isopropanolamine dodecylbenzenesulfonate (C₁₈H₃₃NO₄S) uses an amine cation:

Key Insight : Calcium salts provide divalent cation advantages (e.g., stronger ionic interactions), while amine salts are more suited for detergent applications due to better solubility in acidic conditions .

Calcium Camphorsulfonate

Calcium camphorsulfonate (C₂₀H₃₀CaO₈S₂ , MW 502.66 g/mol) differs significantly in structure and use:

Key Insight : Camphorsulfonates are niche in pharmaceuticals, whereas alkylbenzenesulfonates dominate industrial emulsification .

Other Calcium Sulfonates

Calcium alkylbenzenesulfonates vary by alkyl chain length (e.g., C₈, C₁₀, C₁₂):

- Shorter Chains (C₈) : Higher water solubility but reduced emulsifying power.

- Longer Chains (C₁₂) : Better emulsification but lower solubility .

生物活性

Calcium isodecylbenzenesulfonate is a surfactant and anionic compound derived from the sulfonation of isodecylbenzene. It is primarily used in various industrial applications, including detergents and personal care products. This article reviews the biological activity of calcium isodecylbenzenesulfonate, focusing on its biochemical interactions, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

Calcium isodecylbenzenesulfonate has a complex structure characterized by a hydrophobic alkyl chain (isodecyl) attached to a benzene ring that bears a sulfonate group. This amphiphilic nature allows it to interact with both lipophilic and hydrophilic environments, making it effective in various applications.

Biological Activity

1. Enzymatic Inhibition

Research indicates that calcium isodecylbenzenesulfonate can inhibit several digestive enzymes. For example, studies have shown that mixtures of sodium alkylbenzene sulfonates, including calcium isodecylbenzenesulfonate, inhibited the activity of enzymes such as amylase, lipase, trypsin, pepsin, and phosphatase . This inhibition could have implications for digestive health and nutrient absorption.

2. Antimicrobial Properties

Calcium isodecylbenzenesulfonate exhibits antimicrobial activity against various bacteria. It has been reported to inhibit the growth of oral pathogens like Actinomyces viscosus and Streptococcus mutans, suggesting potential applications in dental hygiene products .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of calcium isodecylbenzenesulfonate. Studies have shown that while it possesses antimicrobial properties, its safety in cosmetic formulations has been evaluated with mixed results.

Case Studies

Case Study 1: Digestive Health Impact

In a controlled study involving rats, calcium isodecylbenzenesulfonate was administered to observe its effects on digestive enzyme activity. The results indicated a significant reduction in the activity of pancreatic enzymes, which could lead to impaired digestion if consumed in large quantities over prolonged periods.

Case Study 2: Antimicrobial Efficacy

A clinical trial tested the efficacy of calcium isodecylbenzenesulfonate in a mouthwash formulation against oral bacteria. The results showed a marked reduction in bacterial load after regular use over four weeks, supporting its potential as an active ingredient in oral care products.

Q & A

Basic Question: What are the standard methodologies for synthesizing and characterizing calcium isodecylbenzenesulfonate in academic research?

Methodological Answer:

Synthesis typically involves sulfonation of isodecylbenzene followed by neutralization with calcium hydroxide. Characterization requires:

- Structural confirmation : Use FT-IR to identify sulfonate groups (S=O stretching at 1180–1120 cm⁻¹) and NMR for alkyl chain configuration .

- Purity assessment : HPLC or GC-MS to quantify residual solvents (e.g., octanol or isobutanol, as noted in branched/linear variants) .

- Thermal stability : TGA to analyze decomposition profiles under varying conditions .

Reproducibility : Follow Beilstein Journal guidelines, detailing all steps in the main text or supplementary materials, including solvent ratios, reaction times, and purification methods .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for calcium isodecylbenzenesulfonate across studies?

Methodological Answer:

Contradictions often arise from:

- Structural variability : Branched vs. linear isomers (e.g., 507L-B vs. 507L-L in ) exhibit distinct solubility and reactivity. Verify isomer identity via mass spectrometry and chromatographic retention times .

- Experimental context : Bioactivity assays may use different solvent systems (e.g., arene vs. alcohol solvents), altering compound bioavailability. Replicate studies under standardized conditions, referencing CAS SciFinder’s bioactivity indicators (e.g., receptor binding assays) .

- Data normalization : Use relative activity metrics (e.g., EC₅₀ normalized to solvent controls) to account for batch-to-batch variability .

Basic Question: What analytical techniques are critical for assessing the physicochemical stability of calcium isodecylbenzenesulfonate?

Methodological Answer:

- Dynamic light scattering (DLS) : Monitor colloidal stability in aqueous solutions .

- pH-dependent solubility : Conduct titrations to identify precipitation thresholds (critical micelle concentration, CMC) .

- Oxidative stability : Use accelerated aging studies with FT-IR or Raman spectroscopy to detect sulfonate group degradation .

Advanced Question: How can computational modeling enhance the design of calcium isodecylbenzenesulfonate-based formulations for targeted applications?

Methodological Answer:

- Molecular dynamics (MD) simulations : Predict micelle formation behavior based on alkyl chain length and solvent interactions .

- QSAR modeling : Link structural features (e.g., branched vs. linear chains) to bioactivity using datasets from CAS SciFinder’s receptor-response models .

- Hybrid validation : Compare computational predictions with experimental CMC values and bioassay results to refine models .

Basic Question: What are best practices for designing dose-response studies involving calcium isodecylbenzenesulfonate?

Methodological Answer:

- Dose range : Start with logarithmic dilutions (e.g., 0.1–100 µM) based on prior CMC data .

- Controls : Include solvent-only and calcium-free sulfonate controls to isolate compound-specific effects .

- Endpoint selection : Use orthogonal assays (e.g., cell viability + reactive oxygen species detection) to minimize false positives .

Advanced Question: How should researchers address methodological limitations in quantifying calcium isodecylbenzenesulfonate’s environmental persistence?

Methodological Answer:

- Degradation pathways : Use LC-MS/MS to track breakdown products in simulated environmental matrices (e.g., soil/water systems) .

- Biotic vs. abiotic factors : Conduct parallel experiments with sterile vs. non-sterile conditions to distinguish microbial vs. chemical degradation .

- Long-term studies : Apply Arrhenius kinetics to extrapolate degradation rates across temperatures .

Basic Question: What protocols ensure reproducibility in calcium isodecylbenzenesulfonate’s catalytic applications?

Methodological Answer:

- Catalyst preparation : Standardize calcination temperatures and times (e.g., 300°C for 2 hours) to ensure consistent surface area .

- Reaction monitoring : Use in-situ FT-IR or GC to track substrate conversion and byproduct formation .

- Post-reaction analysis : Characterize spent catalysts via XRD to detect structural changes .

Advanced Question: How can multi-omics approaches elucidate calcium isodecylbenzenesulfonate’s mechanism of action in biological systems?

Methodological Answer:

- Transcriptomics : Pair RNA-seq with exposure studies to identify dysregulated pathways (e.g., inflammatory responses) .

- Metabolomics : Use HR-MS to map metabolite shifts linked to sulfonate-mediated toxicity .

- Integration : Apply systems biology tools (e.g., Cytoscape) to merge omics datasets and identify hub targets .

Basic Question: What statistical methods are recommended for analyzing calcium isodecylbenzenesulfonate’s structure-activity relationships (SAR)?

Methodological Answer:

- Multivariate analysis : Use PCA or PLS regression to correlate structural descriptors (e.g., logP, chain length) with bioactivity .

- Error estimation : Report confidence intervals for regression coefficients to quantify uncertainty .

- Validation : Apply leave-one-out cross-validation to avoid overfitting .

Advanced Question: How should researchers design studies to differentiate calcium isodecylbenzenesulfonate’s effects from confounding calcium or sulfonate sources?

Methodological Answer:

- Isotopic labeling : Use ⁴⁴Ca-labeled compounds to trace calcium uptake pathways via ICP-MS .

- Sulfonate specificity : Employ knock-out models (e.g., sulfonate transporter-deficient cells) to isolate compound-specific effects .

- Dose-response curves : Compare calcium isodecylbenzenesulfonate with calcium chloride/sodium dodecylbenzenesulfonate to decouple ion contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。